

# Spectroscopic Analysis of 2-Fluoropyridin-3-amine Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2-Fluoropyridin-3-amine hydrochloride

**Cat. No.:** B593083

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This technical guide provides an in-depth analysis of the spectroscopic properties of **2-Fluoropyridin-3-amine hydrochloride** (CAS No: 1827-26-5), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Chemical Structure and Properties

**2-Fluoropyridin-3-amine hydrochloride** is the hydrochloride salt of 2-Fluoropyridin-3-amine. The protonation of the pyridine nitrogen significantly influences its electronic properties and, consequently, its spectroscopic signatures.

Chemical Structure:



Chemical Structure of 2-Fluoropyridin-3-amine hydrochloride

Figure 1: Chemical Structure of **2-Fluoropyridin-3-amine hydrochloride**.

Molecular Formula: C<sub>5</sub>H<sub>6</sub>ClFN<sub>2</sub>

Molecular Weight: 148.57 g/mol

## Spectroscopic Data

Due to the limited availability of directly published spectra for **2-Fluoropyridin-3-amine hydrochloride**, the following data is a synthesized representation based on the analysis of the free base, 2-Fluoropyridin-3-amine, and analogous pyridinium compounds. The presence of the electron-withdrawing fluorine atom and the protonated ring nitrogen significantly deshields the aromatic protons and carbons.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Fluoropyridin-3-amine Hydrochloride**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.10 - 8.25	dd	$\text{J}(\text{H,H}) \approx 5.0, \text{J}(\text{H,F}) \approx 2.0$	H6
~7.80 - 7.95	m	-	H4
~7.40 - 7.55	m	-	H5
~5.0 - 6.0 (broad)	s	-	$-\text{NH}_3^+$

Solvent: DMSO-d<sub>6</sub>

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Fluoropyridin-3-amine Hydrochloride**

Chemical Shift ( $\delta$ , ppm)	Coupling (J, Hz)	Assignment
~155 - 160	$^1\text{J}(\text{C,F}) \approx 240-260$	C2
~120 - 125	$^2\text{J}(\text{C,F}) \approx 20-30$	C3
~140 - 145	$^3\text{J}(\text{C,F}) \approx 5-10$	C4
~125 - 130	s	C5
~145 - 150	$^4\text{J}(\text{C,F}) \approx 2-5$	C6

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Fluoropyridin-3-amine Hydrochloride

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3200 - 2800	Strong, Broad	N-H stretch (Ammonium salt)
1640 - 1600	Medium	N-H bend (Ammonium salt)
1600 - 1450	Strong	C=C and C=N stretching (Aromatic ring)
1250 - 1150	Strong	C-F stretch
1100 - 1000	Medium	C-N stretch

Sample Preparation: KBr pellet

## Mass Spectrometry (MS)

The mass spectrum of the hydrochloride salt will primarily show the fragmentation of the free base, 2-Fluoropyridin-3-amine, after the loss of HCl.

Table 4: Predicted Mass Spectrometry Data for 2-Fluoropyridin-3-amine

m/z	Relative Intensity (%)	Assignment
112	100	[M] <sup>+</sup> (Molecular ion of the free base)
85	~40	[M - HCN] <sup>+</sup>
58	~30	[M - HCN - HCN] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like **2-Fluoropyridin-3-amine hydrochloride**.

## NMR Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **2-Fluoropyridin-3-amine hydrochloride**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O).
  - Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Acquire the <sup>1</sup>H NMR spectrum, followed by the <sup>13</sup>C NMR spectrum. Standard pulse programs are typically used.

## FTIR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.
  - In an agate mortar, grind 1-2 mg of **2-Fluoropyridin-3-amine hydrochloride** with approximately 100-200 mg of the dried KBr.
  - The mixture should be a fine, homogeneous powder.

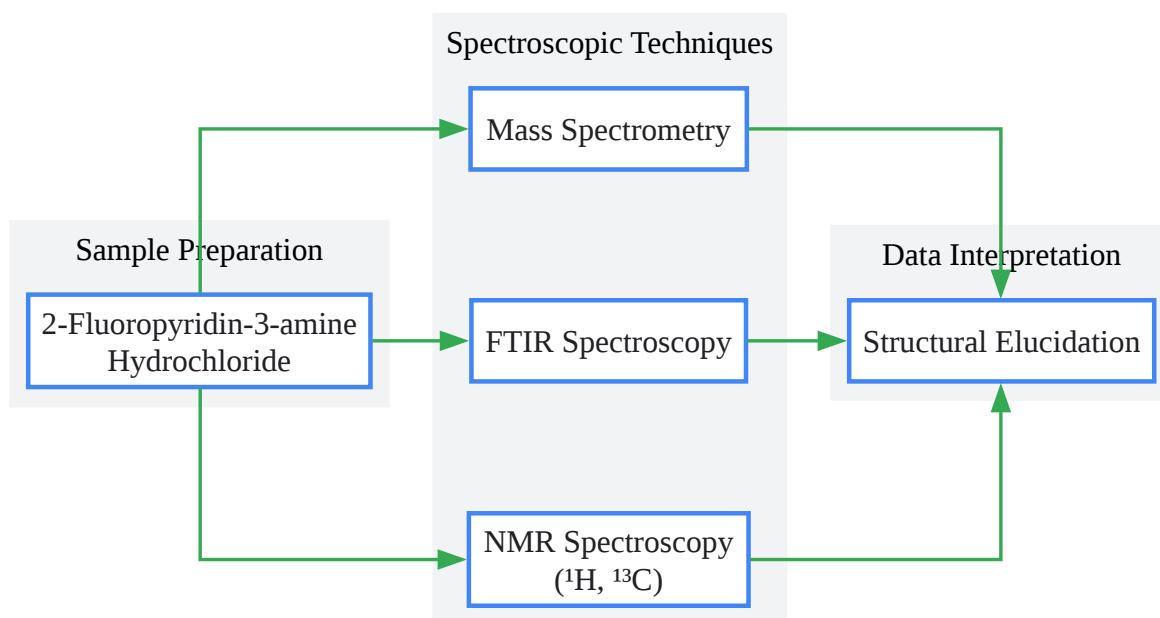
- Pellet Formation and Analysis:
  - Transfer the powder to a pellet press die.
  - Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
  - Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

## Mass Spectrometry (Electron Ionization)

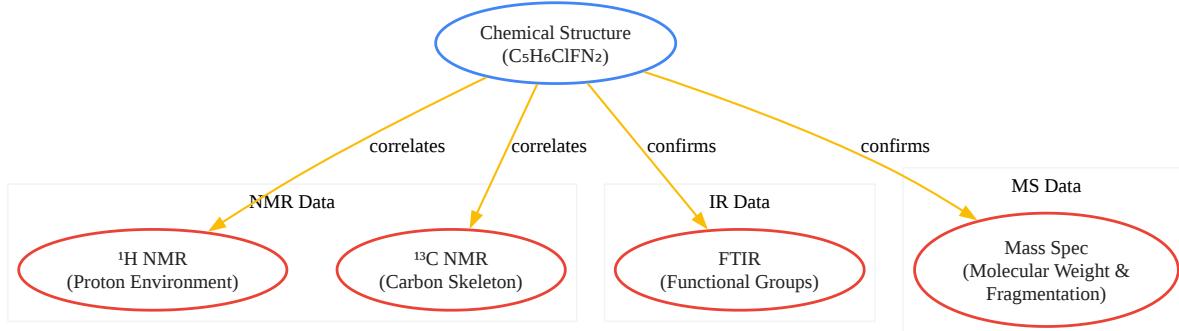
- Sample Introduction:
  - Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.
- Ionization and Analysis:
  - The sample is vaporized by heating the probe.
  - In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - This causes ionization and fragmentation of the molecules.
  - The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
  - A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

## Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

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A high-level overview of the spectroscopic analysis workflow.

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Relationship between spectroscopic data and chemical structure.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)